molecular formula C25H20F2N4O2S B2585073 N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1206991-54-9

N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2585073
CAS No.: 1206991-54-9
M. Wt: 478.52
InChI Key: LWGGHSYQMWDUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a difluorophenyl group, and an imidazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production . The molecular pathways involved can include binding to the active site of the enzyme, leading to a decrease in its activity.

Biological Activity

N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure

The compound can be described by the following structure:

\text{N benzyl 4 2 2 4 difluorophenyl carbamoyl methyl}sulfanyl)-1H-imidazol-1-yl]benzamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole moiety is known for its ability to modulate enzyme activity and receptor binding, which may contribute to its pharmacological effects. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases and other enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that derivatives of this compound have shown significant anticancer properties. For instance, in a study involving Src kinase inhibitors, compounds structurally related to this compound displayed GI50 values indicating effective inhibition of cancer cell proliferation (Table 1) .

CompoundGI50 (µM)Cell Line
8a1.34NIH3T3/c-Src527F
8b1.49SYF/c-Src527F
8c2.51HT-29

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar benzamide derivatives has indicated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzyl and imidazole moieties significantly impact the biological activity of the compound. Key findings include:

  • Substituents on the Benzyl Group : The presence of electron-withdrawing groups (like fluorine) enhances potency against specific targets.
  • Imidazole Positioning : The position and nature of substituents on the imidazole ring are critical for maintaining biological efficacy .

Case Studies

Several case studies have been documented that explore the biological efficacy of compounds related to this compound.

  • Src Kinase Inhibition : A series of studies evaluated the anticancer potential through Src kinase inhibition. The most potent analogs exhibited significant growth inhibition in cancer cell lines.
  • Antimicrobial Testing : Compounds with similar structures were tested against various pathogens, demonstrating promising results compared to standard antibiotics .

Properties

IUPAC Name

N-benzyl-4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-8-11-22(21(27)14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGHSYQMWDUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.